N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines benzimidazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole and indole rings, followed by their coupling through appropriate linkers.
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of Benzimidazole and Indole Rings: The coupling of the benzimidazole and indole rings can be achieved through various coupling reactions, such as the use of carbodiimides as coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Alkyl halides; typically carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: A water-soluble methacrylamide monomer used in drug delivery systems and gene delivery vectors.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis and protein crosslinking.
Uniqueness
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to its combined benzimidazole and indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H31N5O2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C25H31N5O2/c1-18-26-21-17-20(10-11-23(21)29(18)13-7-12-28(2)3)27-25(31)24-16-19-8-5-6-9-22(19)30(24)14-15-32-4/h5-6,8-11,16-17H,7,12-15H2,1-4H3,(H,27,31) |
InChI Key |
GQIKNSARAVNUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4N3CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.